1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole represents a novel hybrid structure that integrates a benzofuran moiety with a triazole ring. This synthesis is significant due to the potential biological activities associated with both structural components. The benzofuran derivatives have been known for their diverse pharmacological effects, while triazoles are recognized for their broad-spectrum biological activities, including antifungal, antibacterial, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the triazole ring through click chemistry , particularly the 1,3-dipolar cycloaddition reaction. This method is favored for its efficiency and specificity in generating triazole compounds with high yields.
Anticancer Activity
Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazole have shown potent cytotoxicity against various human tumor cell lines. In studies by Liang et al. (2016), certain benzofuran-triazole hybrids were evaluated against cancer cell lines such as HL-60 and MCF-7, showing IC50 values as low as 0.62 µM for selective compounds . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Triazoles function by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. In vitro studies have indicated that various benzofuran-triazole hybrids exhibit moderate to strong antifungal activity against pathogenic fungi strains . For example, compounds synthesized in related studies demonstrated effective inhibition rates at concentrations around 1000 ppm against wood-degrading fungi such as P. placenta and C. puteana.
Antitubercular Activity
Recent investigations into the antitubercular properties of triazole derivatives have yielded promising results. Compounds designed with a triazole framework have been shown to inhibit Mycobacterium tuberculosis effectively. One study reported IC90 values ranging from 3.73 to 4.00 µM for several novel derivatives . These findings suggest that triazoles could serve as a basis for developing new antitubercular agents.
Case Study 1: Anticancer Properties
In a study focusing on the anticancer activity of benzofuran-triazole hybrids, researchers synthesized a series of compounds and tested them against five different human tumor cell lines. The results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity. Compound 20 was particularly notable for its selectivity against HL-60 and A549 cell lines with IC50 values of 0.62 µM and 1.60 µM respectively .
Case Study 2: Antifungal Efficacy
Another study evaluated the antifungal activity of synthesized benzofuran-triazole hybrids using the microdilution broth method against five strains of pathogenic fungi. The results showed that some compounds exhibited satisfactory antifungal activity at higher concentrations (1000 ppm), with notable inhibition percentages against P. placenta and C. puteana .
Eigenschaften
IUPAC Name |
1-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-22(20,13-1-2-14-12(7-13)3-6-21-14)18-9-11(10-18)8-17-5-4-15-16-17/h1-2,4-5,7,11H,3,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDRZKCQQTVEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.